A Technical Guide to 3,4-Dihydro Naratriptan (CAS: 121679-20-7)
A Technical Guide to 3,4-Dihydro Naratriptan (CAS: 121679-20-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 3,4-Dihydro Naratriptan (B1676958), a significant related compound and impurity in the synthesis of the anti-migraine drug Naratriptan.[1][2] Identified by the CAS number 121679-20-7, this compound is also known as Naratriptan Impurity B.[3][4] This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and its pharmacological context as a serotonin (B10506) 5-HT1 receptor agonist.[5] All data is presented in a structured format with visualizations to aid in understanding experimental workflows and biological pathways.
Physicochemical Properties
3,4-Dihydro Naratriptan is a heterocyclic compound classified as an indole (B1671886) derivative.[2] Its core structure is closely related to Naratriptan, differing by the presence of a double bond in the tetrahydropyridine (B1245486) ring. It is typically available as a crystalline solid for research purposes.[3][6]
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N-methyl-2-[3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-5-yl]ethanesulfonamide | [4][7] |
| Synonyms | Naratriptan Impurity B, 3,4-Didehydro Naratriptan | [1][3][7] |
| CAS Number | 121679-20-7 | [1][5][8] |
| Molecular Formula | C₁₇H₂₃N₃O₂S | [2][9][10] |
| Molecular Weight | 333.45 g/mol | [2][9][11] |
| Appearance | Crystalline Solid | [3][6] |
| Purity | Typically ≥95% (by HPLC) | [1][2][7] |
| UV/Vis. (λmax) | 228, 260, 285 nm | [1][3][6] |
| Storage | -20°C (Long-term) | [3][6] |
| Stability | ≥ 4 years (at -20°C) |[1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~10 mg/mL | [1][3][6] |
| DMF | ~10 mg/mL | [1][3][6] |
| Ethanol (B145695) | ~0.1 mg/mL | [1][3][6] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][3][6] |
| Aqueous Buffers | Sparingly soluble |[3] |
Experimental Protocols
Synthesis of 3,4-Dihydro Naratriptan
This protocol is based on a reported synthetic route where 3,4-Dihydro Naratriptan is formed from the condensation of an indole derivative with N-methyl-4-piperidone.[9]
Objective: To synthesize 3,4-Dihydro Naratriptan (VIII) via base-catalyzed condensation.
Materials:
-
N-Methyl-1H-indole-5-ethanesulfonamide derivative (Compound VII)
-
N-Methyl-4-piperidone
-
Potassium Hydroxide (B78521) (KOH)
-
Ethanol (EtOH)
-
Methanol (B129727) (MeOH)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine Compound (VII) (1.0 eq), N-Methyl-4-piperidone (2.5 eq), and potassium hydroxide (2.5 eq) in ethanol.[9]
-
Reflux: Heat the mixture to reflux and maintain for 6-8 hours with continuous stirring.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: After completion, cool the reaction mixture to 20°C. Slowly pour the mixture into chilled deionized water (approx. 30 volumes) at 10-15°C to precipitate the crude product.[9]
-
Isolation: Stir the resulting slurry for one hour to ensure complete precipitation. Filter the solid product using a Buchner funnel.[9]
-
Washing: Wash the isolated solid residue with deionized water until the pH of the filtrate is neutral (pH 7-8). Follow with a wash using chilled ethanol to remove residual impurities.[9] This yields the crude Compound (VIII), 3,4-Dihydro Naratriptan.
-
Purification (Recrystallization): Transfer the crude product to a new flask and add methanol (approx. 30 volumes).[9] Heat the mixture to reflux for one hour until a clear solution is obtained.[9]
-
Hot Filtration: Filter the hot solution through a pad of hyflow or celite to remove any insoluble matter.[9]
-
Crystallization: Partially distill the solvent from the filtrate to concentrate the solution. Cool the remaining mixture to 10°C to induce crystallization.[9]
-
Final Isolation: Filter the purified crystals, wash with a small amount of chilled methanol, and dry under vacuum to yield pure 3,4-Dihydro Naratriptan.[9]
Analytical Methodology: HPLC
As an impurity of Naratriptan, the analytical methods for the parent drug are suitable for the detection and quantification of 3,4-Dihydro Naratriptan. The following is a representative HPLC method adapted from the USP monograph for Naratriptan Hydrochloride chromatographic purity.[12]
Objective: To determine the purity of a 3,4-Dihydro Naratriptan sample and quantify it relative to other impurities.
Instrumentation & Materials:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: L1 packing (C18), 4.6-mm × 15-cm; 4-µm particle size.[12]
-
Monobasic ammonium (B1175870) phosphate (B84403), phosphoric acid, acetonitrile (B52724) (HPLC grade).
-
Sample of 3,4-Dihydro Naratriptan.
Chromatographic Conditions:
-
Mobile Phase: Gradient elution using Solution A and Solution B.[12]
-
Flow Rate: 1.5 mL/minute.[12]
-
Column Temperature: 40°C.[12]
-
Detector Wavelength: 225 nm.[12]
-
Injection Volume: 10 µL.
Procedure:
-
Solution Preparation:
-
System Setup: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject the Test Solution into the chromatograph.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all related compounds.
-
Analysis: Identify the peak corresponding to 3,4-Dihydro Naratriptan. Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.
Pharmacological Profile
Mechanism of Action
3,4-Dihydro Naratriptan is described as a serotonin 5-HT1-receptor agonist that exhibits selective vasoconstrictor activity.[5] Its pharmacology is directly related to its parent compound, Naratriptan, which is a selective agonist for 5-HT₁B and 5-HT₁D receptor subtypes.[13][14] The therapeutic effect of triptans in treating migraine is attributed to three primary actions:
-
Cranial Vasoconstriction: Agonism at vascular 5-HT₁B receptors on dilated intracranial blood vessels leads to their constriction, counteracting the painful vasodilation associated with migraine.[13]
-
Inhibition of Neuropeptide Release: Activation of presynaptic 5-HT₁D receptors on trigeminal nerve endings inhibits the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), reducing neurogenic inflammation.[13][15]
-
Inhibition of Nociceptive Transmission: Agonism at 5-HT₁B/₁D receptors in the brainstem trigeminal nucleus caudalis can suppress the transmission of pain signals from the trigeminovascular system.[13][15]
As a closely related structure, 3,4-Dihydro Naratriptan is postulated to share this mechanism, although its specific affinity and potency for 5-HT₁B/₁D receptors may differ from that of Naratriptan.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 3,4-dihydro Naratriptan | CAS 121679-20-7 | Cayman Chemical | Biomol.com [biomol.com]
- 7. 3,4-Didehydro Naratriptan (Naratriptan Impurity B) | CAS 121679-20-7 | LGC Standards [lgcstandards.com]
- 8. lgcstandards.com [lgcstandards.com]
- 9. 3,4-Dihydro Naratriptan (Naratriptan Impurity B) synthesis - chemicalbook [chemicalbook.com]
- 10. allmpus.com [allmpus.com]
- 11. anaxlab.com [anaxlab.com]
- 12. ftp.uspbpep.com [ftp.uspbpep.com]
- 13. Naratriptan | C17H25N3O2S | CID 4440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Preclinical neuropharmacology of naratriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
